Carbamodithioic acid, di-4-morpholinyl-
Description
Morpholine, a six-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. Dithiocarbamates generally exhibit chelating properties, enabling metal complexation, and their bioactivity often depends on substituent groups .
Properties
CAS No. |
37600-58-1 |
|---|---|
Molecular Formula |
C9H17N3O2S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
dimorpholin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16) |
InChI Key |
HYUXOXBMXLJONN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N(C(=S)S)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between di-4-morpholinylcarbamodithioic acid and related compounds from the evidence:
Substituent Effects on Properties
- Polarity and Solubility : The morpholinyl groups in the target compound enhance polarity compared to alkyl (diethyl, dipentyl) or aryl (dibenzyl) substituents, likely increasing solubility in polar solvents. This contrasts with ZBEC-70’s benzyl groups, which promote hydrophobicity .
- Bioactivity and Toxicity: Ethylenebis-dithiocarbamates (zineb, maneb) act as fungicides but degrade into toxic metabolites like ethylene thiourea (ETU).
- Thermal Stability: Metal complexes (e.g., Zn in ZBEC-70) enhance thermal stability, critical for rubber processing. Non-metal dithiocarbamates (e.g., diethyl-) are less stable, limiting industrial utility .
Regulatory and Environmental Considerations
- Zineb and maneb are listed under the Emergency Planning and Community Right-to-Know Act (EPCRA) due to their environmental and health risks .
- Morpholine rings may undergo faster biodegradation than aromatic substituents (e.g., benzyl in ZBEC-70), reducing environmental persistence .
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